N-[2,2-bis(furan-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide
Description
N-[2,2-bis(furan-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide is a synthetic small molecule characterized by a central 1,3-thiazole ring substituted at position 4 with a carboxamide group. The carboxamide nitrogen is further functionalized with a 2,2-bis(furan-2-yl)ethyl chain, while position 2 of the thiazole ring bears a phenyl group. This structure combines aromatic (phenyl, furan) and heterocyclic (thiazole) motifs, which are common in bioactive compounds targeting enzymes or receptors.
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c23-19(16-13-26-20(22-16)14-6-2-1-3-7-14)21-12-15(17-8-4-10-24-17)18-9-5-11-25-18/h1-11,13,15H,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMODWPUYLBJMEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC(C3=CC=CO3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2,2-bis(furan-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity based on available research findings, case studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Weight : 364.4 g/mol
- CAS Number : 2177449-97-5
The structure incorporates a thiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Research indicates that thiazole derivatives often exhibit significant anticancer activity through various mechanisms, including the inhibition of specific proteins involved in cell proliferation and survival. For instance, compounds with a thiazole moiety have shown to interact with the Bcl-2 protein, a key regulator of apoptosis in cancer cells.
Case Studies
- In Vitro Studies :
- Structure-Activity Relationship (SAR) :
Broad-Spectrum Efficacy
Thiazole derivatives have been recognized for their broad-spectrum antimicrobial properties. This compound has been tested against various pathogens:
- Bacterial Inhibition :
- Antitubercular Activity :
Data Summary
Scientific Research Applications
Chemical Properties and Structure
The compound features a thiazole ring, which is known for its diverse biological activities, along with furan moieties that enhance its aromatic character. The amide group contributes to the compound's reactivity and potential therapeutic effects.
Molecular Formula: C₁₃H₁₈N₄O₃S₂
Molecular Weight: Approximately 358.44 g/mol
Antimicrobial Properties
Research has indicated that compounds containing thiazole and furan moieties exhibit promising antimicrobial activities. For instance, derivatives of thiazole have been shown to possess significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study:
A study evaluated a series of thiazole derivatives for their antimicrobial efficacy using the minimum inhibitory concentration (MIC) method against Bacillus subtilis and Aspergillus niger. Compounds bearing nitro and amino substituents demonstrated promising activity, suggesting that structural modifications can enhance efficacy .
Anticancer Activity
N-[2,2-bis(furan-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide has also been investigated for its anticancer potential. The thiazole moiety has been associated with various anticancer activities, making it a suitable candidate for further exploration in cancer therapeutics.
Case Study:
In a study focusing on thiazole derivatives, certain compounds were evaluated against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines using the Sulforhodamine B (SRB) assay. The results indicated that specific derivatives exhibited significant cytotoxicity against cancer cells, highlighting the potential of thiazole-based compounds in cancer treatment .
Summary of Findings
| Application | Description | Key Findings |
|---|---|---|
| Antimicrobial | Activity against bacteria and fungi | Significant efficacy observed in derivatives with specific substituents |
| Anticancer | Efficacy against cancer cell lines | Notable cytotoxic effects in breast cancer cell lines |
| Mechanisms | Interaction with biological targets | Favorable docking results suggest potential therapeutic pathways |
Comparison with Similar Compounds
Acotiamide (N-[2-[di(propane-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide)
Structural Differences :
- Core : Both share a 1,3-thiazole-4-carboxamide backbone.
- Substituents: Acotiamide has a diisopropylaminoethyl group on the carboxamide nitrogen and a 2-hydroxy-4,5-dimethoxybenzoyl group at position 2 of the thiazole. The target compound replaces these with a bis(furan)ethyl chain and a simple phenyl group, respectively.
Functional Implications :
- Acotiamide’s diisopropylaminoethyl and methoxybenzoyl groups enhance solubility and receptor binding, contributing to its prokinetic activity via acetylcholine release .
- The phenyl group at position 2 could stabilize π-π interactions in hydrophobic binding pockets.
1,3,4-Oxadiazole Derivatives (LMM5 and LMM11)
Structural Differences :
- Core : LMM5 and LMM11 feature a 1,3,4-oxadiazole ring instead of a thiazole.
- Substituents :
- LMM5: Benzyl(methyl)sulfamoyl and 4-methoxyphenylmethyl groups.
- LMM11: Cyclohexyl(ethyl)sulfamoyl and furan-2-yl groups.
Functional Implications :
Ranitidine-Related Compounds
Structural Differences :
- Core : Ranitidine derivatives (e.g., nitroacetamide analogs) feature a furan linked to sulfanyl-ethyl chains but lack a thiazole ring.
- Example: N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide ().
Functional Implications :
- Ranitidine’s furan and sulfanyl groups are critical for H₂ receptor antagonism. The bis(furan)ethyl chain in the target compound may mimic these interactions but with altered steric effects due to the thiazole core.
- Nitro and dimethylamino groups in ranitidine analogs improve metabolic stability, whereas the target compound’s phenyl group may increase hydrophobicity .
1,2,4-Triazole-Thiones (Compounds 7–9 in )
Structural Differences :
- Core : 1,2,4-Triazole-thiones vs. thiazole.
- Substituents : Fluorophenyl and sulfonylphenyl groups.
Functional Implications :
- Triazole-thiones exhibit tautomerism (thione-thiol equilibrium), affecting hydrogen-bonding capacity. The thiazole’s fixed aromaticity in the target compound may limit such dynamic interactions.
- Fluorine atoms in triazole derivatives enhance electronegativity and bioavailability, a feature absent in the target compound .
Q & A
Q. What synthetic methodologies are recommended for preparing N-[2,2-bis(furan-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide, and how can reaction conditions be optimized?
The compound is synthesized via multi-step organic reactions, often starting with condensation of furan derivatives and thiazole precursors. Key steps include:
- Condensation reactions : Use of furan-2-yl ethylamine and 2-phenylthiazole-4-carboxylic acid derivatives under reflux in solvents like ethanol or THF.
- Catalysts : Phosphorus pentasulfide or iodine may enhance cyclization efficiency.
- Purification : Column chromatography (e.g., ethyl acetate/hexane) or recrystallization improves purity. Optimizing yields (60–93%) requires precise temperature control (e.g., 170–210°C) and solvent selection (e.g., DMF for polar intermediates) .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent connectivity, particularly the furan and thiazole moieties.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₂₀H₂₁N₃O₂S₂).
- HPLC : Stability-indicating methods (e.g., RP-HPLC with C18 columns) assess purity under varying pH and temperature conditions .
Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?
- Antitumor activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to diseases.
- Toxicological profiling : Acute toxicity studies in murine models to determine LD₅₀ and organ-specific effects .
Advanced Research Questions
Q. How can computational chemistry elucidate the structure-activity relationship (SAR) of this compound?
- Molecular docking : Predict binding affinities to targets like EGFR or tubulin using AutoDock Vina.
- Molecular Dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
- Quantum mechanical calculations : DFT studies (e.g., B3LYP/6-31G*) analyze electronic properties of the thiazole and furan rings, correlating with bioactivity .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Metabolic stability tests : Liver microsome assays identify metabolite interference.
- Orthogonal validation : Combine in vitro results with ex vivo organoid models or transgenic animal studies .
Q. How do the furan and thiazole moieties influence target selectivity and off-target interactions?
- Furan : Enhances π-π stacking with aromatic residues in enzyme active sites but may increase metabolic oxidation.
- Thiazole : Coordinates with metal ions (e.g., Mg²⁺ in kinases) via its sulfur atom, improving binding specificity.
- Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) on the phenyl ring reduces off-target binding to CYP450 enzymes .
Q. What experimental approaches validate hypothesized mechanisms of action in complex biological systems?
- Proteomics : SILAC labeling to identify differentially expressed proteins post-treatment.
- CRISPR screening : Knockout libraries pinpoint genetic dependencies for compound efficacy.
- In vivo imaging : Bioluminescence tracking of tumor regression in xenograft models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
